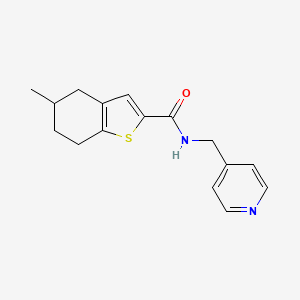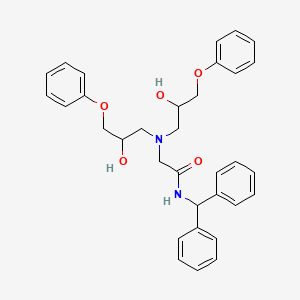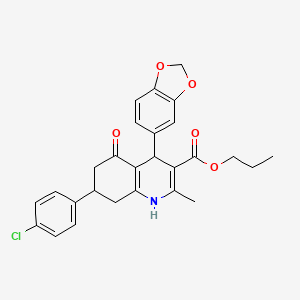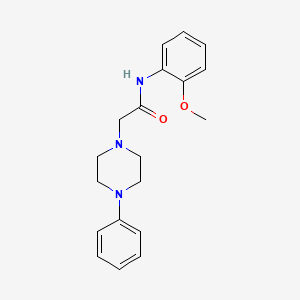
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group and a phenylpiperazine moiety connected through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of 2-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Conversion to 2-methoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Reaction with 4-phenylpiperazine: The acyl chloride is reacted with 4-phenylpiperazine in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide linkage can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethylamine.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethylamine
Uniqueness
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the phenylpiperazine moiety. These structural elements contribute to its distinct chemical and pharmacological properties, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)20-19(23)15-21-11-13-22(14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYSICDMGYQYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(tert-butyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5027480.png)
![2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide](/img/structure/B5027495.png)
![3-Methoxy-4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5027517.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5027532.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5027540.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5027547.png)
![(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5027555.png)
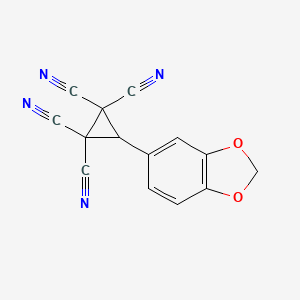
![2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B5027573.png)
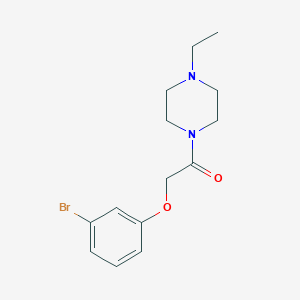
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)
